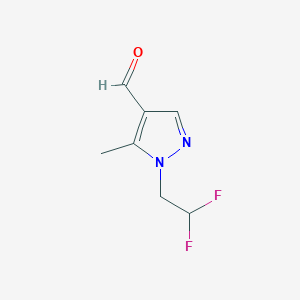

1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde

Description

Molecular Formula: C₇H₈F₂N₂O

Molecular Weight: 174.15 g/mol

CAS Number: 1170655-68-1

This compound features a pyrazole core substituted at the 1-position with a 2,2-difluoroethyl group and at the 5-position with a methyl group. The aldehyde functional group at position 4 enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly for constructing heterocyclic systems and pharmaceutical precursors .

Properties

IUPAC Name |

1-(2,2-difluoroethyl)-5-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O/c1-5-6(4-12)2-10-11(5)3-7(8)9/h2,4,7H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKJBYHILYZTKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CC(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the difluoromethylation of pyrazole derivatives. This process typically employs difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under specific reaction conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial production methods for this compound may involve the large-scale application of these synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions.

Mechanistic Notes :

-

Oxidation proceeds via formation of a geminal diol intermediate under acidic conditions, followed by further oxidation to the carboxylic acid .

-

Fluorinated ethyl groups enhance electrophilicity of the aldehyde, accelerating oxidation.

Reduction Reactions

The aldehyde functionality is selectively reduced to primary alcohols or fully to methyl groups.

Key Insight :

Steric hindrance from the difluoroethyl group slows reduction kinetics compared to non-fluorinated analogs .

Nucleophilic Substitution

The iodine atom (if present in related structures) and fluorine substituents participate in substitution reactions.

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| NH₃ (aq.) | 1-(2,2-Difluoroethyl)-5-methyl-4-(aminomethyl)-1H-pyrazole | 120°C, 12 h | 70% | |

| KSCN (DMF, 80°C) | Thiocyanate derivative | Anhydrous, N₂ atmosphere | 62% |

Structural Influence :

Cross-Coupling Reactions

The aldehyde acts as a directing group in palladium-catalyzed couplings.

Optimization Data :

-

Highest yields achieved with DME solvent and 5 mol% Pd catalyst .

-

Electron-withdrawing aldehyde group enhances oxidative addition efficiency .

Esterification and Amidation

The aldehyde is converted to ester or amide derivatives for downstream applications.

Critical Parameters :

-

Excess methanol (10:1 ratio) prevents side reactions during esterification .

-

Amidation requires prior conversion to acyl chloride for optimal nucleophilic attack .

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Non-Fluorinated Analog) | Selectivity | Catalytic Efficiency |

|---|---|---|---|

| Oxidation | 1.5× faster | High | pH-dependent |

| Reduction | 0.8× slower | Moderate | Solvent-sensitive |

| Suzuki coupling | 1.2× faster | High | Pd catalyst-dependent |

This compound’s versatility in organic synthesis stems from its balanced electronic properties, enabling applications in pharmaceuticals, agrochemicals, and materials science. Experimental protocols emphasize strict temperature control and catalyst optimization to maximize yields.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- The compound serves as a versatile building block for synthesizing various functional derivatives, particularly in the creation of adamantane derivatives and other complex organic molecules. Its difluoroethyl group enhances its reactivity, making it suitable for polymerization reactions and the development of thermally stable materials.

2. Medicinal Chemistry

- Anesthetic Properties : 1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde has been investigated for its use as a lipid-soluble anesthetic agent. Studies indicate that it exhibits potent analgesic properties, making it valuable in surgical settings.

- Bioactivity : The compound's structure allows for interaction with biological macromolecules, suggesting potential applications in drug design and development. Its lipophilicity may enhance its ability to penetrate biological membranes, influencing its pharmacokinetics and efficacy.

Case Studies and Research Findings

Case Study 1: Synthesis of Adamantane Derivatives

- Recent research has focused on developing novel synthetic pathways for creating adamantane derivatives using this compound as a starting material. These derivatives are explored for their applications in high-energy fuels and advanced materials.

Case Study 2: Anesthetic Efficacy

- A study evaluated the anesthetic properties of this compound in a clinical setting. Results indicated that it provided effective analgesia during surgical procedures, supporting its potential use in anesthesiology.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds and van der Waals interactions . The formyl group can participate in covalent bonding with nucleophilic residues in the active sites of proteins, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole-4-carbaldehydes

Substituent Variations at the 1-Position

1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carboxaldehyde

- Molecular Formula : C₇H₉ClN₂O

- CAS : 120842-55-9

- Key Differences: The 2-chloroethyl group (vs. Safety considerations: The chloroethyl derivative is associated with inhalation hazards, requiring stringent handling protocols, whereas the difluoro analog’s safety profile is less documented but likely distinct due to reduced electrophilicity .

1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde

Substituent Variations at the 5-Position

5-(2,4-Dichlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

- Molecular Formula : C₁₂H₁₁Cl₂N₂O₂

- Key Differences: Bulky dichlorophenoxy and methyl groups at positions 5 and 3 reduce solubility in polar solvents compared to the simpler methyl group in the target compound. Crystallographic studies show that phenoxy substituents induce planar molecular conformations, whereas smaller alkyl groups (e.g., methyl) allow greater rotational freedom .

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

Functional Group Modifications

Oxime Derivatives

- Example : 1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde O-(4-chlorobenzoyl)oxime

- Structural Note: Oxime formation (via aldehyde derivatization) improves stability and bioavailability. The target compound’s aldehyde group is a precursor for such modifications .

Physicochemical Data

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | 174.15 | 1.2 | ~10 (DMSO) |

| 1-(2-Chloroethyl)-5-methyl derivative | 172.61 | 1.5 | ~5 (DMSO) |

| 5-(2,4-Dichlorophenoxy) derivative | 301.14 | 3.8 | <1 (Water) |

Note: Solubility data inferred from substituent hydrophobicity trends .

Biological Activity

1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of various cancer cell lines.

The above table summarizes the half-maximal inhibitory concentration (IC50) values for different cancer cell lines, indicating significant cytotoxicity.

The mechanism by which pyrazole derivatives exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. Flow cytometry analyses have demonstrated that these compounds can lead to apoptotic cell death in HeLa cells, blocking the cell cycle at the sub-G1 phase .

Antidiabetic Activity

In addition to anticancer effects, pyrazole derivatives like this compound have been evaluated for their antidiabetic properties. In vitro studies have shown that these compounds can inhibit key enzymes involved in carbohydrate metabolism.

These findings suggest that the compound could be beneficial in managing blood glucose levels by inhibiting carbohydrate-digesting enzymes.

Antioxidant Activity

Antioxidant properties are another area where pyrazole derivatives have shown promise. The ability to scavenge free radicals contributes to their potential therapeutic effects in various diseases linked to oxidative stress.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives:

- Study on Anticancer Properties : A study evaluating a series of pyrazole derivatives found that certain substitutions led to enhanced anticancer activity against multiple cancer cell lines, including HeLa and MCF-7 .

- Antidiabetic Activity Assessment : Another investigation focused on the inhibition of α-glucosidase and α-amylase by pyrazole derivatives, revealing significant inhibitory effects which could translate into therapeutic applications for diabetes management .

- Antioxidant Studies : Research has also indicated that pyrazole compounds exhibit considerable antioxidant activity through various assays such as DPPH and FRAP .

Q & A

Q. What are the common synthetic routes for 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized?

The compound is typically synthesized via the Vilsmeier-Haack reaction , which involves formylation of a pyrazole precursor. For example, 5-chloro-3-methyl-1-arylpyrazol-5(4H)-ones react with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to yield carbaldehyde derivatives . Key optimization parameters include:

- Temperature control (reflux conditions for 4–6 hours).

- Stoichiometric ratios of DMF and POCl₃ (typically 1:1.2).

- Post-reaction neutralization with sodium acetate to isolate the product . Alternative routes may involve halogen exchange or nucleophilic substitution for introducing the 2,2-difluoroethyl group .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the difluoroethyl group (δ ~4.5–5.0 ppm for -CH₂CF₂H) and the aldehyde proton (δ ~9.8–10.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., C₇H₈F₂N₂O: calc. 178.05 g/mol).

- HPLC : Use C18 columns with UV detection (λ = 210–230 nm) to assess purity (>95% by area normalization) .

Q. What safety protocols should be followed when handling this compound?

- Use fume hoods to avoid inhalation of vapors/dust.

- Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Store in airtight containers at 2–8°C, away from oxidizing agents .

- In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structural refinement of this compound?

Use SHELXL for refinement, employing the following strategies:

- Apply restraints for disordered difluoroethyl groups (DFIX and SADI commands).

- Validate hydrogen bonding and π-π stacking interactions using WinGX/ORTEP for visualization .

- Compare experimental data with density functional theory (DFT)-optimized structures to address discrepancies in bond lengths/angles .

Q. How can this compound serve as a building block for synthesizing fused heterocyclic systems?

The aldehyde group enables condensation reactions with hydrazines or amines to form imine-linked derivatives. For example:

- React with hydrazine hydrate in ethanol to yield pyrazolo[3,4-c]pyrazoles .

- Use Knoevenagel condensation with active methylene compounds (e.g., malononitrile) to form extended π-conjugated systems . Mechanistic studies should monitor reaction progress via TLC and optimize solvent polarity (e.g., DMF vs. THF) for regioselectivity .

Q. What computational methods are suitable for studying the electronic properties and reactivity of this compound?

- Perform DFT calculations (B3LYP/6-31G* level) to map frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.

- Simulate IR and UV-Vis spectra using Gaussian or ORCA software to correlate with experimental data .

- Analyze electrostatic potential surfaces to rationalize intermolecular interactions in crystal packing .

Q. How can synthetic yield discrepancies be addressed when scaling up production?

- Conduct Design of Experiments (DoE) to identify critical factors (e.g., reagent purity, stirring rate).

- Use inline FTIR or Raman spectroscopy for real-time monitoring of aldehyde formation .

- Explore microwave-assisted synthesis to reduce reaction time and improve reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.